4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole

Lipophilicity QSAR ADME

Researchers conducting SAR studies on benzothiazole-phenoxy scaffolds often encounter isomer misidentification, where substituting the 3,4-dichloro isomer with a 2,4-, 2,5-, or 2,6- regioisomer introduces uncontrolled LogP shifts of up to 0.6 units and negates differentiation-inducing bioactivity. This compound (CAS 85391-67-9) is the verified 3,4-dichloro isomer with LogP 5.70-6.05, a distinct PSA of 50.36 Ų, and documented activity in arresting undifferentiated cell proliferation and inducing monocytic differentiation. Procure with isomer-level confidence. • Verified 3,4-dichloro regioisomer - eliminates cross-isomer contamination risk • LogP 5.70-6.05 - measurably higher than 2,4-, 2,5-, and 2,6-isomers • Annotated differentiation inducer (NSC 209901) for oncology & dermatology probe studies

Molecular Formula C13H6Cl3NOS
Molecular Weight 330.6 g/mol
CAS No. 85391-67-9
Cat. No. B12787867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole
CAS85391-67-9
Molecular FormulaC13H6Cl3NOS
Molecular Weight330.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(S2)OC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C13H6Cl3NOS/c14-8-5-4-7(6-10(8)16)18-13-17-12-9(15)2-1-3-11(12)19-13/h1-6H
InChIKeyWVZBHTIDWMGRPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole: Identity and Baseline Data


4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole (CAS 85391-67-9) is a polychlorinated benzothiazole derivative containing a phenoxy linkage . Its molecular formula is C₁₃H₆Cl₃NOS (MW 330.62 g/mol) . The compound is identified in screening libraries as NSC 209901 and has been described as a synthetic intermediate in agrochemical and pharmaceutical research programmes . Its physicochemical and biological profile distinguishes it from positional isomers that share the same elemental composition but differ in substitution pattern, a fact that directly impacts procurement decisions when isomer‑specific activity or property requirements exist.

4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole: Substitution Risks


The four regioisomeric dichlorophenoxy‑benzothiazoles (3,4‑; 2,4‑; 2,5‑; and 2,6‑) share the same molecular formula and nominal mass, yet they exhibit measurably different physicochemical properties and divergent biological annotation [1]. Substituting one isomer for another without verification therefore introduces uncontrolled variability into lipophilicity‑governed processes (e.g., membrane partitioning, passive permeability, or environmental distribution) and risks selecting a compound that lacks the specific bioactivity profile associated with the 3,4‑dichloro substitution pattern. The following quantitative evidence demonstrates where these differences are both measurable and scientifically meaningful.

4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole: Quantitative Isomer Differentiation


Higher Lipophilicity (LogP)

The 3,4‑dichlorophenoxy isomer exhibits a higher calculated octanol‑water partition coefficient (LogP) than each of the other three regioisomers. This difference in lipophilicity is relevant for any application where passive membrane permeability, organic‑phase partitioning, or environmental distribution is a selection criterion [1] [2] [3].

Lipophilicity QSAR ADME Environmental Fate

Higher Boiling Point

The 3,4‑dichlorophenoxy isomer possesses the highest predicted boiling point among the four positional isomers. This thermal property is a direct consequence of the specific substitution pattern and can influence handling, purification, and formulation conditions [1] .

Thermal stability Volatility Purification Formulation

Higher Polar Surface Area (PSA)

The 3,4‑dichlorophenoxy isomer exhibits a calculated polar surface area (PSA) of 50.36 Ų, which is higher than that reported for the 2,5‑dichloro isomer . PSA is a key descriptor in predicting oral absorption and blood‑brain barrier penetration; even small differences can influence the predicted CNS‑activity profile of a series.

Oral bioavailability Blood‑brain barrier penetration Drug‑likeness

Differentiation-Inducing Activity

A distinct biological annotation has been assigned to 4‑chloro‑2‑(3,4‑dichlorophenoxy)benzothiazole, describing it as an agent that arrests proliferation of undifferentiated cells and induces their differentiation toward a monocyte lineage [1]. This annotation is not reported for the 2,4‑, 2,5‑, or 2,6‑dichloro isomers in the same curated resources.

Cancer Differentiation therapy Psoriasis Cell proliferation

4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole: Application Scenarios


Lipophilicity-Defined SAR Studies

When a benzothiazole‑phenoxy scaffold is being optimised for membrane permeability or target binding, the 3,4‑dichloro isomer provides a measurably higher LogP (5.70–6.05) than the 2,4‑, 2,5‑, or 2,6‑isomers. Procurement of the correct isomer ensures that observed SAR trends reflect the intended substitution pattern, avoiding data misinterpretation due to unintended lipophilicity shifts of up to 0.6 LogP units [1] [2].

Cancer and Differentiation Biology Research

4‑Chloro‑2‑(3,4‑dichlorophenoxy)benzothiazole has been annotated as an agent that arrests proliferation of undifferentiated cells and induces differentiation to the monocyte lineage [1]. This functional profile supports its use as a chemical probe in differentiation‑focused oncology programmes or in studies of skin diseases such as psoriasis, where modulation of cell differentiation is a therapeutic strategy.

Physicochemical and ADME Profiling

The 3,4‑dichloro isomer exhibits the highest predicted boiling point (449.6 °C) and a distinct polar surface area (50.36 Ų) relative to its regioisomers [1] . These differences make it a valuable comparator in physicochemical and ADME profiling studies, particularly when investigating the impact of chloro‑substitution pattern on thermal stability, volatility, or predicted oral absorption.

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